

An In-depth Technical Guide to the Synthesis of ZINC000104379474

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Compound of Interest

Compound Name: ZINC000104379474

Cat. No.: B15568206

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An Overview of the Proposed Synthetic Pathway and Feasibility

ZINC000104379474, systematically named N-(3-methoxy-4-((4-methylpiperazin-1-yl)methyl)phenyl)-5-(quinolin-4-yl)-1,3,4-thiadiazol-2-amine, is a complex molecule with potential applications in drug discovery. This technical guide outlines a feasible synthetic pathway for this compound, based on established organic chemistry principles and analogous reactions reported in the scientific literature. The proposed synthesis is a multi-step process involving the preparation of key intermediates followed by their strategic coupling.

The core of the proposed synthesis revolves around a convergent approach. This strategy involves the independent synthesis of two primary building blocks: the 2-amino-5-(quinolin-4-yl)-1,3,4-thiadiazole core and the substituted aniline side chain, N-(3-methoxy-4-((4-methylpiperazin-1-yl)methyl)phenyl)amine. These intermediates are then coupled in the final step to yield the target molecule. This approach is favored for its efficiency and the ability to purify intermediates at each stage, which can lead to a higher overall yield and purity of the final product.

The feasibility of this pathway is supported by numerous literature precedents for the synthesis of substituted 1,3,4-thiadiazoles, quinolines, and the N-arylation of heterocyclic amines. The individual reaction steps are generally high-yielding and utilize readily available reagents and standard laboratory techniques.

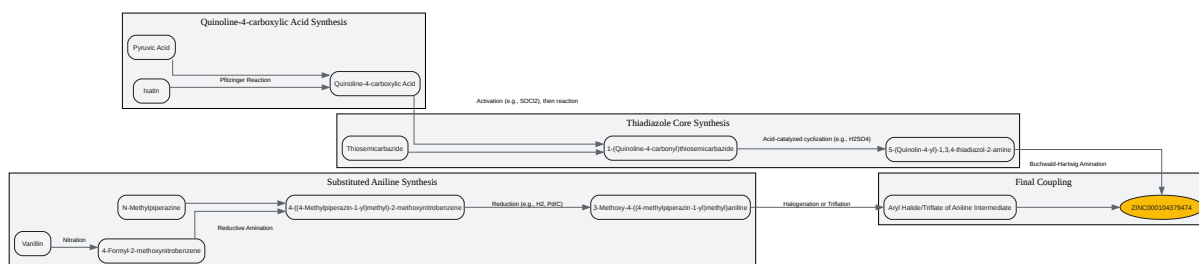
Proposed Retrosynthetic Analysis

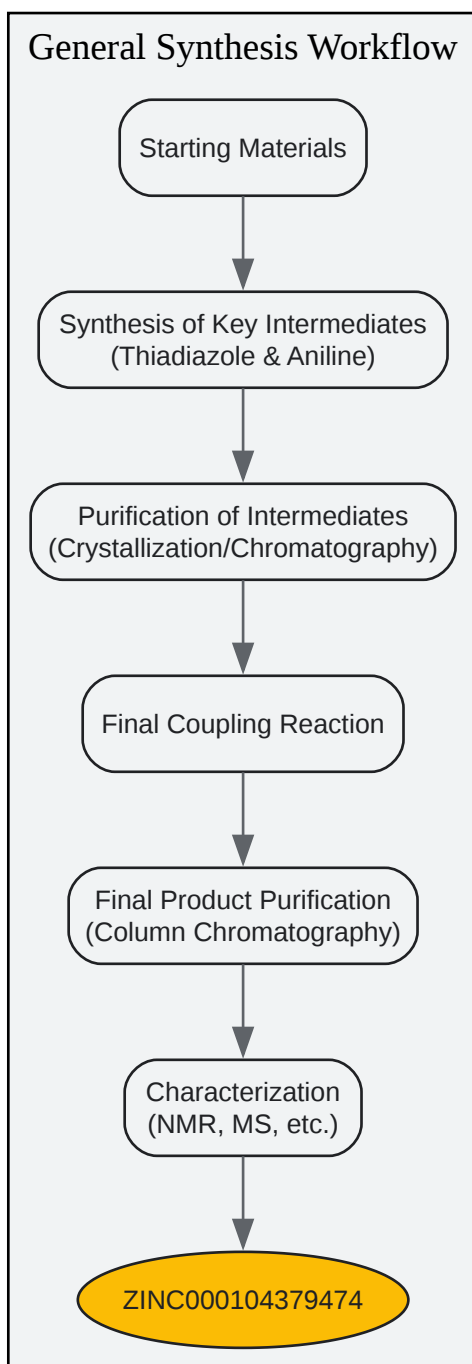
A retrosynthetic analysis of **ZINC000104379474** reveals a logical disconnection at the C-N bond between the aniline fragment and the thiadiazole ring. This suggests a final palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, as a viable strategy for the final assembly. The two key intermediates required are 2-amino-5-(quinolin-4-yl)-1,3,4-thiadiazole and a suitably functionalized aryl halide or triflate derived from 3-methoxy-4-((4-methylpiperazin-1-yl)methyl)aniline.

The 2-amino-5-(quinolin-4-yl)-1,3,4-thiadiazole can be synthesized from quinoline-4-carboxylic acid and thiosemicarbazide through the formation and subsequent cyclization of an acylthiosemicarbazide intermediate. The substituted aniline can be prepared from commercially available starting materials in a few straightforward steps.

Detailed Synthesis Pathway

The proposed synthetic pathway is illustrated below and detailed in the subsequent sections.





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